7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Description
7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C28H26N4O5S and its molecular weight is 530.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the serotonin receptor (5-HT1A) . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness. The compound’s interaction with these receptors can influence these physiological responses.
Mode of Action
The compound is thought to act as a nonselective serotonin receptor agonist . This means it binds to the serotonin receptors and mimics the action of serotonin, leading to an increase in the serotonergic activity in the brain. This can result in changes in mood, anxiety, and other behaviors.
Biochemical Pathways
The compound’s action on the serotonin receptors influences the serotonergic pathways in the brain . These pathways are involved in various physiological processes, including mood regulation, sleep, and appetite. By acting as a serotonin receptor agonist, the compound can potentially affect these processes.
Pharmacokinetics
The compound is assumed to be administered orally . It is metabolized in the liver (hepatic metabolism) and excreted through the kidneys (renal excretion) . These ADME properties can impact the compound’s bioavailability, determining how much of the compound reaches its target site of action.
Result of Action
The result of the compound’s action is an increase in serotonergic activity in the brain . This can lead to changes in mood, anxiety, and other behaviors.
Properties
IUPAC Name |
7-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5S/c1-35-23-5-3-2-4-22(23)30-10-12-31(13-11-30)26(33)19-8-6-18(7-9-19)16-32-27(34)20-14-24-25(37-17-36-24)15-21(20)29-28(32)38/h2-9,14-15,20H,10-13,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSHDCLBDOXRHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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